

# A Technical Guide to the Spectral Data of 7-Bromo-2-methoxyquinoline

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## Compound of Interest

Compound Name: 7-Bromo-2-methoxyquinoline

Cat. No.: B1339911

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This guide provides a detailed overview of the spectral data for **7-Bromo-2-methoxyquinoline**. Due to the limited availability of published spectral data for this specific compound, this document presents data for the close structural analog, 7-bromo-2-methoxy-4-methylquinoline, and offers predicted data for the target compound based on its chemical structure. This information is intended to serve as a valuable reference for researchers engaged in the synthesis, characterization, and application of substituted quinolines.

## Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data.

Precise NMR data for **7-bromo-2-methoxyquinoline** is not readily available in the public domain. The following tables provide data for the closely related analog, 7-bromo-2-methoxy-4-methylquinoline. This data can be used as a reference for predicting the spectral characteristics of **7-bromo-2-methoxyquinoline**.

Table 1:  $^1\text{H}$  NMR Spectral Data of 7-Bromo-2-methoxy-4-methylquinoline

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
Data not available				

Table 2:  $^{13}\text{C}$  NMR Spectral Data of 7-Bromo-2-methoxy-4-methylquinoline

Chemical Shift ( $\delta$ ) ppm	Assignment
Data not available	

Note: Specific  $^1\text{H}$  and  $^{13}\text{C}$  NMR data for 7-bromo-2-methoxy-4-methylquinoline were not found in the searched literature. Researchers synthesizing this compound would need to perform NMR analysis for full characterization.

The following table outlines the expected characteristic infrared absorption bands for **7-Bromo-2-methoxyquinoline** based on its functional groups.

Table 3: Predicted IR Spectral Data for **7-Bromo-2-methoxyquinoline**

Wavenumber ( $\text{cm}^{-1}$ )	Vibration	Functional Group
3100-3000	C-H Stretch	Aromatic
2950-2850	C-H Stretch	-OCH <sub>3</sub>
1620-1580	C=C Stretch	Aromatic Ring
1500-1400	C=C Stretch	Aromatic Ring
1250-1200	C-O Stretch	Aryl Ether
1050-1000	C-Br Stretch	Aryl Bromide
900-675	C-H Bend	Aromatic (out-of-plane)

The mass spectrometry data provides information about the molecular weight and isotopic distribution of the molecule.

Table 4: Predicted Mass Spectrometry Data for **7-Bromo-2-methoxyquinoline**

Parameter	Value
Molecular Formula	C <sub>10</sub> H <sub>8</sub> BrNO
Molecular Weight	237.08 g/mol
Exact Mass [M] <sup>+</sup>	236.9835 u
Exact Mass [M+H] <sup>+</sup>	237.9913 u
Isotopic Pattern	Due to the presence of bromine, a characteristic M and M+2 isotopic pattern with approximately equal intensity is expected.

Expected Fragmentation: The primary fragmentation pathways would likely involve the loss of the methoxy group ( $\bullet\text{OCH}_3$ ), followed by the loss of a hydrogen cyanide (HCN) molecule from the quinoline ring.

## Experimental Protocols

The following are detailed, representative methodologies for the acquisition of the spectral data.

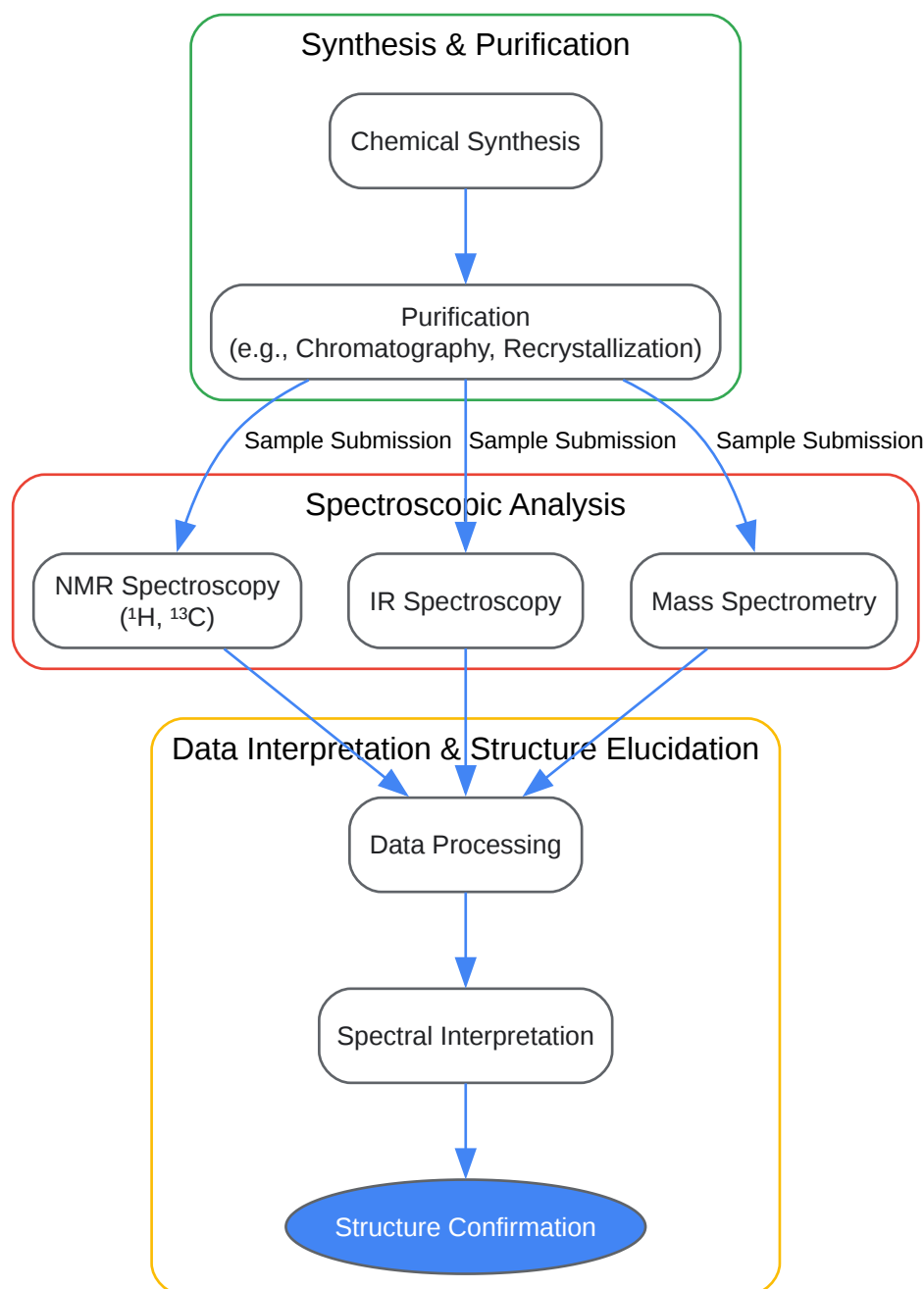
- **Sample Preparation:** Approximately 5-10 mg of the purified **7-Bromo-2-methoxyquinoline** sample is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub> or DMSO-d<sub>6</sub>) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) can be added as an internal standard ( $\delta = 0.00$  ppm).
- **Instrumentation:** <sup>1</sup>H and <sup>13</sup>C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.
- **<sup>1</sup>H NMR Acquisition:** The <sup>1</sup>H NMR spectrum is acquired with a pulse angle of 30-45 degrees, a relaxation delay of 1-2 seconds, and an acquisition time of 2-3 seconds. Typically, 16 to 64 scans are accumulated for a good signal-to-noise ratio.

- **$^{13}\text{C}$  NMR Acquisition:** The  $^{13}\text{C}$  NMR spectrum is acquired with proton decoupling. A pulse angle of 30 degrees, a relaxation delay of 2-5 seconds, and an acquisition time of 1-2 seconds are used. Several hundred to several thousand scans may be required to obtain a spectrum with an adequate signal-to-noise ratio.
- **Data Processing:** The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction.
- **Sample Preparation:** A small amount of the solid sample is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin transparent disk.
- **Instrumentation:** The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
- **Acquisition:** The spectrum is typically recorded over the range of 4000 to 400  $\text{cm}^{-1}$ . A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
- **Data Processing:** The resulting interferogram is converted to a spectrum (transmittance vs. wavenumber) via a Fourier transform.
- **Sample Preparation:** A dilute solution of the sample is prepared in a suitable solvent (e.g., methanol or acetonitrile), typically at a concentration of 1-10  $\mu\text{g/mL}$ .
- **Instrumentation:** A high-resolution mass spectrometer (e.g., a Time-of-Flight (TOF) or Orbitrap mass spectrometer) equipped with an Electrospray Ionization (ESI) source is commonly used.
- **Acquisition:** The sample solution is introduced into the ESI source at a flow rate of 5-10  $\mu\text{L/min}$ . The analysis is performed in positive ion mode to detect the  $[\text{M}+\text{H}]^+$  ion. The mass spectrum is acquired over a mass-to-charge ( $m/z$ ) range that includes the expected molecular ion, for instance,  $m/z$  50-500.

- **Data Processing:** The acquired mass spectrum is processed to identify the molecular ion peak and its isotopic pattern. The measured accurate mass is compared with the calculated theoretical mass to confirm the elemental composition.

## Visualization of the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a synthesized compound like **7-Bromo-2-methoxyquinoline**.



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Caption: General workflow for spectroscopic analysis.

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